molecular formula C20H21ClN2O2 B4824508 2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide

2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B4824508
M. Wt: 356.8 g/mol
InChI Key: GJPYDYMGDDRHFY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a piperidine ring, and an acetamide group

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain medical conditions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-18-7-3-2-6-16(18)14-19(24)22-17-10-8-15(9-11-17)20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPYDYMGDDRHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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